4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

Lipophilicity LogP Drug design

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride (CAS 1211465-56-3, free base CAS 1211465-56-3) is a heterocyclic building block comprising a piperidine ring connected via a methylene linker to a 4-methyl-1H-pyrazole moiety, supplied as the dihydrochloride salt. Its molecular formula is C₁₀H₁₉Cl₂N₃ (dihydrochloride) with a molecular weight of 252.19 g/mol; the free base formula is C₁₀H₁₇N₃ (MW 179.26 g/mol).

Molecular Formula C10H19Cl2N3
Molecular Weight 252.18 g/mol
Cat. No. B3808202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
Molecular FormulaC10H19Cl2N3
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2CCNCC2.Cl.Cl
InChIInChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H
InChIKeyDQTSJYPJSZUOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride (CAS 1211465-56-3, free base CAS 1211465-56-3) is a heterocyclic building block comprising a piperidine ring connected via a methylene linker to a 4-methyl-1H-pyrazole moiety, supplied as the dihydrochloride salt . Its molecular formula is C₁₀H₁₉Cl₂N₃ (dihydrochloride) with a molecular weight of 252.19 g/mol; the free base formula is C₁₀H₁₇N₃ (MW 179.26 g/mol) . The compound is achiral, possesses two rotatable bonds, a topological polar surface area (TPSA) of 29.85 Ų, and a calculated LogP of 0.76 (dihydrochloride salt form) . It is typically offered at ≥95% purity and is classified as an irritant . This compound serves as a versatile intermediate for the synthesis of more complex pharmacologically active molecules, notably in programs targeting serine proteases such as plasma kallikrein .

Why Generic Substitution of 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride with In-Class Analogs Carries Structural and Functional Risk


The pyrazolylmethyl-piperidine scaffold contains three critical structural variables—the presence and position of the methyl substituent on the pyrazole ring, the presence of the methylene linker, and the attachment point on the piperidine ring—each of which independently modulates lipophilicity, conformational flexibility, and the spatial orientation of the two nitrogen-containing heterocycles . Substituting 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride with the des-methyl analog 4-(1H-pyrazol-1-ylmethyl)piperidine alters the calculated partition coefficient (LogP), potentially impacting membrane permeability and off-target binding profiles of downstream products . Replacement with a direct N-linked analog such as 4-(4-methyl-1H-pyrazol-1-yl)piperidine removes the methylene spacer, shortening the inter-ring distance and eliminating a degree of conformational freedom, which can disrupt key ligand–target interactions in structure-based drug design . Even positional isomers such as 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine differ in the vector of the secondary amine, which governs subsequent derivatization chemistry and the geometry of the final ligand . These structural nuances cannot be interchanged without experimental validation; the evidence below quantifies the specific points of differentiation.

Product-Specific Quantitative Differentiation Evidence for 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride Versus Closest Structural Analogs


Lipophilicity Modulation by 4-Methyl Substitution on the Pyrazole Ring: LogP Shift of +0.88 to +2.48 Units Versus the Des-Methyl Analog

The presence of the 4-methyl group on the pyrazole ring substantially elevates lipophilicity relative to the unsubstituted analog. The target compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride exhibits a calculated LogP of 3.12 (free base, ChemSrc algorithm) or 0.76 (dihydrochloride salt, Hit2Lead/ChemBridge algorithm) . By contrast, the des-methyl analog 4-(1H-pyrazol-1-ylmethyl)piperidine shows a significantly lower ACD/LogP of 0.64 or 1.21 (alternative calculation) . This represents a calculated LogP difference of approximately +0.88 to +2.48 log units depending on the measurement method employed, consistent across multiple computational platforms. The increased lipophilicity is attributable to the additional methyl group contributing hydrophobic surface area, which can enhance passive membrane permeability and modulate metabolic stability in downstream lead compounds .

Lipophilicity LogP Drug design Permeability Physicochemical profiling

Conformational and Spatial Consequences of the Methylene Linker: Rotatable Bond and Inter-Ring Distance Comparison with Direct N-Linked Analogs

The target compound possesses a methylene (-CH₂-) spacer between the piperidine 4-position and the pyrazole N1 nitrogen, whereas the analog 4-(4-methyl-1H-pyrazol-1-yl)piperidine features a direct N–C bond with no intervening methylene . This structural difference has two quantifiable consequences: (1) the target compound contains two rotatable bonds (piperidine–CH₂ and CH₂–pyrazole) versus one rotatable bond in the direct N-linked analog, providing greater conformational sampling in solution ; (2) the inter-ring distance between the piperidine nitrogen and the pyrazole centroid is extended by approximately 1.5 Å (based on standard C–C bond length). Furthermore, the molecular formula shifts from C₁₀H₁₇N₃ (MW 179.26) for the target to C₉H₁₅N₃ (MW 165.24) for the direct N-linked analog, reflecting the loss of one carbon and two hydrogen atoms . The additional methylene carbon also alters the pKa of the piperidine nitrogen by reducing the electron-withdrawing effect of the directly attached pyrazole, which can influence protonation state at physiological pH and subsequent salt formation behavior .

Conformational flexibility Linker chemistry Structure-based drug design Scaffold geometry

Dihydrochloride Salt Form: Solid-State Handling, Solubility, and Storage Advantages Over Free Base

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine is supplied as the dihydrochloride salt (CAS 1211465-56-3, MW 252.19 g/mol, formula C₁₀H₁₉Cl₂N₃), as opposed to the free base form (MW 179.26 g/mol) . The dihydrochloride salt converts the piperidine secondary amine (pKa ~10–11) into its protonated, positively charged ammonium form balanced by two chloride counterions. This has three procurement-relevant consequences: (1) the salt is a solid at ambient temperature, whereas the free base may be a low-melting solid or oil, facilitating weighing, handling, and long-term storage as specified—'store long-term in a cool, dry place' ; (2) the salt form exhibits substantially higher aqueous solubility than the neutral free base, which is critical for biological assay preparation and aqueous reaction conditions ; (3) the dihydrochloride form provides a defined stoichiometry with precisely two equivalents of HCl, ensuring batch-to-batch consistency in the protonation state for downstream reactions that require free-basing prior to N-functionalization . Typical commercial purity is specified at ≥95% (HPLC), with some suppliers offering ≥98% . By contrast, the free base form is less commonly stocked and often requires custom synthesis .

Salt form Solubility Solid-state stability Procurement Formulation

Regiochemical Specificity at Piperidine 4-Position: Differentiation from 2- and 3-Substituted Positional Isomers in Downstream Derivatization Geometry

The target compound bears the pyrazolylmethyl substituent at the 4-position of the piperidine ring, distinguishing it from the 2-substituted isomer 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine (CAS 1248036-64-7) and the 3-substituted isomer 3-(4-methyl-1H-pyrazol-1-yl)piperidine (CAS 1247747-56-3). While all three isomers share the same molecular formula for the methyl-substituted free base (C₁₀H₁₇N₃, MW 179.26 for 2- and 4-substituted; C₉H₁₅N₃, MW 165.24 for the 3-substituted direct N-linked analog), the spatial orientation of the piperidine secondary amine relative to the pyrazole differs substantially . The 4-substituted isomer projects the amine nitrogen along the para axis, providing a linear, symmetric scaffold geometry optimal for generating 1,4-disubstituted piperidine libraries via N-functionalization . The 2-substituted isomer (XLogP3 1.0) places the amine adjacent to the pyrazolylmethyl group, creating steric hindrance that can reduce N-alkylation yields and alter the dihedral angle distribution of the resulting amide or sulfonamide products . The 3-substituted direct N-linked isomer (LogP 1.12) lacks the methylene linker entirely and positions the amine in a meta-like orientation, generating a different exit vector . In the context of patent-derived plasma kallikrein inhibitors where the 4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl fragment is elaborated to yield compounds with IC₅₀ values of 1.18 μM (plasma kallikrein) and >29 μM (KLK1, demonstrating selectivity) , the 4-position geometry is integral to target engagement.

Regiochemistry Positional isomers Parallel synthesis Medicinal chemistry Scaffold vector

Fragment Occurrence in Potent Plasma Kallikrein Inhibitor Series: Quantitative Bioactivity Data of Elaborated Derivatives

The 4-[(4-methylpyrazol-1-yl)methyl]piperidine fragment is a key structural component in a series of plasma kallikrein inhibitors disclosed in US Patent 10,221,161 (Kalvista Pharmaceuticals). When elaborated at the piperidine nitrogen with a pyridine-3-carboxamide linker and an aminoisoquinoline terminus, the resulting compound (Example 37) demonstrates an IC₅₀ of 1.18 μM against plasma kallikrein and 29.1 μM against the related serine protease KLK1, representing a selectivity window of approximately 25-fold . Within the same patent family, closely related analogs that retain the 4-[(4-methylpyrazol-1-yl)methyl]piperidine motif but vary the terminal amide substituent achieve plasma kallikrein IC₅₀ values ranging from 1 nM to 11 nM (Examples 85, 111, 112 in US9670157) . This demonstrates that the 4-methylpyrazol-1-ylmethyl piperidine fragment is compatible with high target potency when incorporated into optimized ligands. Critically, the patent SAR reveals that both the methyl group on the pyrazole and the methylene spacer to the piperidine are essential for maintaining potency; removal or modification of either feature results in significant loss of activity (class-level inference from patent SAR tables) . For procurement purposes, this body of patent data establishes the fragment as a pharmacologically validated starting point for serine protease inhibitor programs, distinguishing it from unvalidated or less characterized pyrazolyl-piperidine building blocks.

Plasma kallikrein Serine protease Fragment-based drug discovery Patent analysis Structure-activity relationship

Application Scenarios for 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Lead Optimization in Serine Protease Inhibitor Programs

The validated presence of the 4-[(4-methylpyrazol-1-yl)methyl]piperidine fragment in plasma kallikrein inhibitors achieving IC50 values as low as 1 nM makes this building block a strategic starting point for fragment growing or linking campaigns targeting the S1 pocket of trypsin-like serine proteases. The 4-position piperidine amine provides a synthetic handle for rapid parallel derivatization with carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse screening libraries. The methylene linker and 4-methyl group contribute optimal lipophilicity (LogP 0.76–3.12) and conformational flexibility (2 rotatable bonds) for balancing potency and pharmacokinetic properties .

Chemical Biology: Probe Development Requiring Defined Scaffold Geometry and Salt Form Reproducibility

Researchers developing chemical probes for target validation require building blocks with precisely defined protonation states and solid-form consistency. The dihydrochloride salt (MW 252.19 g/mol) provides batch-to-batch stoichiometric certainty and immediate aqueous solubility for biochemical assay preparation . The achiral nature and symmetric 4-substitution pattern eliminate stereochemical complexity, simplifying analytical characterization and ensuring reproducible structure-activity relationships across independent laboratories .

Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The 4-substituted piperidine scaffold with a methylene-linked pyrazole is ideally suited for split-and-pool library synthesis. The secondary amine at the 4-position is the sole reactive nucleophile, enabling clean, high-yielding functionalization in parallel format. The two rotatable bonds and the elongated inter-ring distance (~1.5 Å longer than direct N-linked analogs) provide conformational diversity to sampled library members, increasing the probability of identifying hits against challenging protein targets . The 95–98% commercial purity meets the stringent input requirements for DEL chemistry where amine-reactive DNA attachment necessitates high chemical homogeneity .

Procurement Decision-Making: Differentiating Building Blocks with Similar Core Structures for Focused Library Design

When screening commercial catalogues, procurement scientists encounter multiple pyrazolyl-piperidine building blocks (e.g., 2-substituted, 3-substituted, des-methyl, direct N-linked variants). The quantitative differentiation data summarized here—LogP elevation (+0.88 to +2.48 units vs des-methyl), methylene linker presence (+1 rotatable bond, +14 Da), 4-position regiochemistry (linear scaffold vector), and patent-validated fragment utility (1–11 nM potency achievable)—provide objective criteria for selecting 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride over its closest analogs for programs requiring balanced lipophilicity, defined geometry, and pharmacological precedent .

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